2-(Benzyloxy)-4-chloro-1-iodobenzene
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Overview
Description
2-(Benzyloxy)-4-chloro-1-iodobenzene is an organic compound that belongs to the class of halogenated benzene derivatives It features a benzene ring substituted with benzyloxy, chloro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-chloro-1-iodobenzene typically involves a multi-step process. One common method includes the following steps:
Benzylation: The starting material, 4-chloro-1-iodobenzene, undergoes a benzylation reaction with benzyl alcohol in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as toluene at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions: 2-(Benzyloxy)-4-chloro-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can convert the iodo group to a hydrogen atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is a typical reducing agent.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products:
Substitution Reactions: Products include substituted benzenes with different functional groups.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include dehalogenated benzenes.
Coupling Reactions: Products include biaryl compounds.
Scientific Research Applications
2-(Benzyloxy)-4-chloro-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It can be used in the preparation of functional materials with specific properties, such as liquid crystals or polymers.
Biological Studies: The compound can be used as a probe or a building block in the study of biological systems and processes.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-chloro-1-iodobenzene depends on the specific reactions it undergoes. For example:
In Substitution Reactions: The electron-withdrawing effects of the chloro and iodo groups activate the benzene ring towards nucleophilic attack, facilitating the substitution process.
In Coupling Reactions: The palladium-catalyzed Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination steps, leading to the formation of biaryl products.
Comparison with Similar Compounds
2-(Benzyloxy)-4-chlorobenzene: Lacks the iodo group, making it less reactive in certain coupling reactions.
2-(Benzyloxy)-4-iodobenzene: Lacks the chloro group, affecting its reactivity and selectivity in substitution reactions.
4-Chloro-1-iodobenzene: Lacks the benzyloxy group, limiting its applications in organic synthesis.
Uniqueness: 2-(Benzyloxy)-4-chloro-1-iodobenzene is unique due to the presence of both chloro and iodo groups, which provide a balance of reactivity and stability. The benzyloxy group adds further versatility, making it a valuable intermediate in various chemical transformations.
Properties
IUPAC Name |
4-chloro-1-iodo-2-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClIO/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQSAGFZUFAKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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